An In-depth Technical Guide to 2-Fluoro-6-methoxy-N-methylaniline
An In-depth Technical Guide to 2-Fluoro-6-methoxy-N-methylaniline
CAS Number: 502435-19-0
Introduction: A Strategic Building Block in Medicinal Chemistry
2-Fluoro-6-methoxy-N-methylaniline is an aromatic amine characterized by a unique substitution pattern that makes it a molecule of significant interest in the field of drug discovery and organic synthesis. The strategic placement of a fluorine atom, a methoxy group, and an N-methyl group on the aniline scaffold imparts a distinct combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and N-methyl groups can modulate solubility and receptor interactions.[1][2] This guide provides a detailed examination of its core properties, predicted reactivity, potential synthetic routes, and applications, with a focus on its utility as a building block for complex, biologically active molecules.[2]
Physicochemical and Spectroscopic Profile
While experimental data for 2-Fluoro-6-methoxy-N-methylaniline is scarce, its properties can be predicted based on its structure and comparison with related molecules such as 4-Fluoro-2-methoxy-N-methylaniline and 2-Fluoro-6-methoxyaniline.[2][3]
Core Properties
| Identifier | Value | Reference |
| IUPAC Name | 2-Fluoro-6-methoxy-N-methylaniline | N/A |
| CAS Number | 502435-19-0 | N/A |
| Molecular Formula | C₈H₁₀FNO | [2] |
| Molecular Weight | 155.17 g/mol | [2] |
| Predicted Density | ~1.1-1.2 g/cm³ | [3] |
| Predicted pKa | ~3-4 | [3] |
| Predicted Appearance | Colorless to light yellow liquid or semi-solid | [3] |
Predicted Spectroscopic Profile
The following spectroscopic data is predicted and should be confirmed experimentally.
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (~6.6-7.2 ppm) with complex splitting due to F-H coupling. - Singlet for the methoxy (O-CH₃) protons (~3.8-3.9 ppm). - Singlet or doublet for the N-methyl (N-CH₃) protons (~2.8-3.0 ppm). - Broad singlet for the N-H proton. |
| ¹³C NMR | - Signals for 6 distinct aromatic carbons, with C-F and C-O carbons shifted downfield. - Signal for the O-CH₃ carbon (~55-57 ppm). - Signal for the N-CH₃ carbon (~30-33 ppm). |
| FT-IR (cm⁻¹) | - N-H stretch (~3350-3450 cm⁻¹). - Aromatic and Aliphatic C-H stretches (~2850-3100 cm⁻¹). - C=C aromatic ring stretches (~1500-1600 cm⁻¹). - Asymmetric C-O-C stretch (~1220-1260 cm⁻¹). - C-F stretch (~1100-1200 cm⁻¹). |
| Mass Spec. | Expected [M]⁺ peak at m/z = 155.07. |
Synthesis and Reactivity
A detailed experimental protocol for the synthesis of 2-Fluoro-6-methoxy-N-methylaniline is not explicitly available. However, a logical synthetic pathway can be proposed based on standard organic chemistry transformations and literature precedents for similar anilines.
Proposed Synthetic Workflow
The most plausible synthetic route involves the N-methylation of the precursor, 2-fluoro-6-methoxyaniline (CAS 446-61-7).
Caption: Proposed synthesis of 2-Fluoro-6-methoxy-N-methylaniline.
Experimental Protocol: N-methylation via Dimethyl Carbonate (Predictive)
This protocol is adapted from a general method for the N-methylation of anilines and requires optimization.[4]
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-6-methoxyaniline (1 equivalent).
-
Reagent Addition: Add dimethyl carbonate (excess, e.g., 10 equivalents) and a suitable catalyst, such as a basic molecular sieve (e.g., NaY, ~10% w/w).[4]
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Purification: Remove the excess dimethyl carbonate and solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by silica gel column chromatography to yield pure 2-Fluoro-6-methoxy-N-methylaniline.
Reactivity Profile
As a nucleophilic aromatic amine, 2-Fluoro-6-methoxy-N-methylaniline is expected to undergo a variety of chemical transformations, making it a versatile intermediate for further synthetic elaboration.
Caption: Key reactivity pathways for 2-Fluoro-6-methoxy-N-methylaniline.
Applications in Research and Drug Development
The true value of 2-Fluoro-6-methoxy-N-methylaniline lies in its potential as a scaffold for constructing more complex and biologically active molecules.
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Scaffold for Bioactive Molecules: Substituted anilines are core components in a wide range of pharmaceuticals. The specific substitution pattern of this compound makes it a candidate for developing novel therapeutic agents.[1][2]
-
Protein Degrader Building Block: Analogous compounds are utilized as building blocks for Proteolysis-Targeting Chimeras (PROTACs), suggesting this molecule could be incorporated into structures that bind to E3 ubiquitin ligases or as part of a linker.[2]
-
Bioisostere and Pharmacophore: The fluoro and methoxy groups can serve as bioisosteres for other functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, such as metabolic stability and cell permeability.[2]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Fluoro-6-methoxy-N-methylaniline is not available. The following information is based on the hazard profiles of structurally similar anilines.[5][6][7][8]
Hazard Identification
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory Sensitization: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-Fluoro-6-methoxy-N-methylaniline represents a promising, albeit under-documented, chemical intermediate with significant potential in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable building block for the synthesis of novel compounds. While this guide provides a predictive overview based on analogous structures, experimental validation of its properties, synthesis, and reactivity is essential for its successful application in research and development.
References
- Synquest Labs. (n.d.). 2-Fluoro-6-methylaniline Safety Data Sheet.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). 2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis. Retrieved February 24, 2026, from [Link]
- Thermo Fisher Scientific. (2025, December 21). 4-Fluoro-2-methylaniline Safety Data Sheet.
- Capot Chemical. (2013, August 24). MSDS of 2-Fluoro-N-methylaniline.
- BenchChem. (n.d.). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved February 24, 2026, from a publicly available technical guide.
- AK Scientific, Inc. (n.d.). 2-Fluoro-N-methylaniline Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). 4-Fluoro-N-methylaniline Safety Data Sheet.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved February 24, 2026, from a publicly available technical support document.
-
PureSynth. (n.d.). 2-Methoxy-6-Methylaniline 98.0%(GC). Retrieved February 24, 2026, from [Link]
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